4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 4 and a methylsulfanyl group at position 2 of the ethyl chain attached to the pyrazole ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the condensation of 4-bromo-1H-pyrazole-3-carboxylic acid with 2-(methylsulfanyl)ethylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrazole ring or the attached functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a polar aprotic solvent such as DMF (dimethylformamide).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.
Major Products
Substitution: Formation of new pyrazole derivatives with different substituents at position 4.
Oxidation: Conversion of the methylsulfanyl group to sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the pyrazole ring or modified functional groups.
Scientific Research Applications
4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the methylsulfanyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar in having a bromine atom and a methylsulfonyl group but differs in the core structure.
1-Bromo-4-[(methylsulfanyl)methyl]benzene: Shares the bromine and methylsulfanyl groups but has a benzene ring instead of a pyrazole ring.
Uniqueness
4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine is unique due to its specific combination of functional groups and the pyrazole ring structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H10BrN3S |
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Molecular Weight |
236.14 g/mol |
IUPAC Name |
4-bromo-1-(2-methylsulfanylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H10BrN3S/c1-11-3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |
InChI Key |
NJNABDLUKCOTNJ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
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